3-Allylcyclopentanone

説明

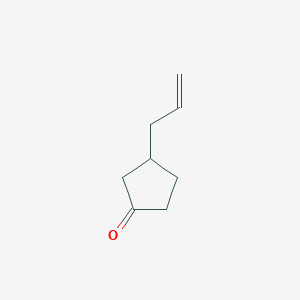

3-Allylcyclopentanone is a hydrocarbon that has the formula C8H12O . This compound is a colorless liquid at room temperature . It has been prepared from cyclopentylmagnesium bromide and allyl bromide .

Synthesis Analysis

The synthesis of 3-Allylcyclopentanone involves several steps. One approach involves the initial conjugate addition of functionalized allyl-metal reagents (indium and magnesium) to 2-cyclopentenones . Then, the cyclization of the resulting 3-allylcyclopentanone (or the corresponding silylenolether) was tackled, by resorting to vanadium- and palladium-promoted oxidative chemistry .Molecular Structure Analysis

The molecular formula of 3-Allylcyclopentanone is C8H12O . The molecular weight is 124.18 .Chemical Reactions Analysis

The chemical reactions involving 3-Allylcyclopentanone are complex and varied. For instance, α-Aryl-α-diazo ketones derived from direct diazo transfer with α-aryl ketones cyclize efficiently in the presence of Rh catalysts to give the corresponding α-aryl cyclopentanones .Physical And Chemical Properties Analysis

3-Allylcyclopentanone is a colorless liquid with a density of 0.792 g/mL at 25 °C . The boiling point is 125-127 °C/750 mmHg .科学的研究の応用

Chemical Synthesis

3-Allylcyclopentanone is used in various chemical synthesis processes due to its unique structure and reactivity . It can participate in a variety of reactions, contributing to the synthesis of complex molecules.

Enantioselective α-Allylation of Ketones

One of the most notable applications of 3-Allylcyclopentanone is in the field of enantioselective α-allylation of ketones . This process involves the use of singly occupied molecular orbital (SOMO) catalysis . The geometrically constrained radical cations, which are formed from the one-electron oxidation of transiently generated enamines, readily undergo allylic alkylation with a variety of commercially available allyl silanes .

Development of New Organocatalysts

The study of 3-Allylcyclopentanone has led to the development of a new family of organocatalysts . These catalysts enable cyclic ketones to function within the SOMO-activation platform while being chemically robust to oxidative reagents .

Asymmetric Synthesis

3-Allylcyclopentanone plays a crucial role in asymmetric synthesis . The enantioselective catalytic α-alkylation of simple ketones remains a fundamental goal in chemical synthesis, and 3-Allylcyclopentanone is a key player in this area .

Catalytic α-Ketone Alkylation Reaction

3-Allylcyclopentanone has been used in the introduction of a previously undescribed catalytic α-ketone alkylation reaction that is immediately amenable to asymmetric induction .

Safety And Hazards

特性

IUPAC Name |

3-prop-2-enylcyclopentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-3-7-4-5-8(9)6-7/h2,7H,1,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWYBDDWZJROJNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCC(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Allylcyclopentanone | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenoxy)-N-[1-(1,1-dioxo-1lambda6-thiolan-3-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2496668.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide](/img/structure/B2496672.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylisonicotinamide](/img/structure/B2496676.png)

![4-chloro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2496687.png)

![4-(N,N-dimethylsulfamoyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2496688.png)